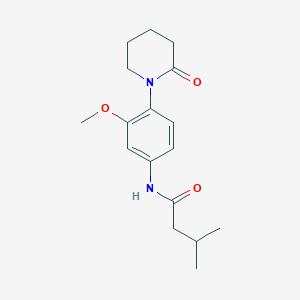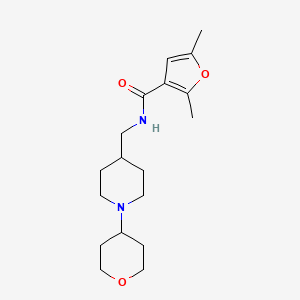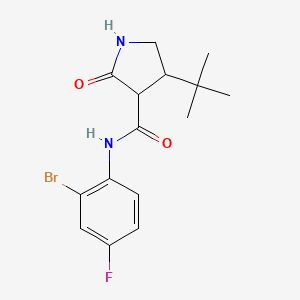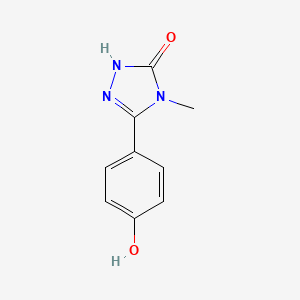
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-methylbutanamide, also known as JNJ-54861911, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
Neuroprotective Agent in Parkinson’s Disease
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide: has been studied for its potential neuroprotective effects, particularly in the context of Parkinson’s disease. This compound has shown promise in ameliorating dopaminergic neurodegeneration by inhibiting the STAT3 pathway . It may protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic cell loss and behavioral impairment, which are hallmarks of Parkinson’s disease.
Inhibition of Bruton’s Tyrosine Kinase (BTK)
The compound has been evaluated for its ability to inhibit Bruton’s tyrosine kinase (BTK), a key component in B cell receptor signaling pathways. BTK plays a crucial role in B cell malignancies and autoimmune disorders. Inhibitors of BTK, like this compound, could potentially be used to treat B cell-related diseases .
Anti-inflammatory Properties
Research suggests that N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide possesses anti-inflammatory properties. It may inhibit the activation of neuroinflammatory proteins, which could be beneficial in several inflammatory disease models .
Synoviocyte Viability in Arthritis
The compound’s effects on synoviocyte viability have been investigated, which is relevant in the context of arthritis. Maintaining synoviocyte health is crucial for joint function, and compounds that do not adversely affect these cells could be valuable in arthritis treatment strategies .
Organic Electronics and Photonics
There is potential for this compound to be used in the field of organic electronics and photonics. Its unique molecular structure could be advantageous in the development of organic semiconductors, which are essential for various electronic and photonic devices .
Drug Design and Development
The structural features of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide make it a candidate for drug design and development. Its molecular framework could serve as a scaffold for creating new therapeutic agents, particularly in targeting specific receptors or enzymes involved in disease processes .
Mécanisme D'action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide, also known as apixaban, is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the coagulation process, where it catalyzes the conversion of prothrombin to thrombin, a key enzyme in blood clot formation .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, acting as a competitive inhibitor . This binding inhibits free, prothrombinase, and clot-bound FXa activity, thereby reducing thrombin generation . As a result, it indirectly inhibits platelet aggregation, which is primarily driven by thrombin .
Biochemical Pathways
By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation and subsequently, the formation of fibrin clots . This action affects the final common pathway of the coagulation cascade, which leads to a decrease in thrombus formation .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It is metabolized in the liver mainly via the P450 cytochromes CYP3A4 and CYP3A5 . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by apixaban results in a reduction in thrombin generation and clot formation . This leads to an antithrombotic effect, which has been demonstrated in pre-clinical studies to be dose-dependent . The compound has shown efficacy in preventing and treating various thromboembolic diseases .
Action Environment
The action of apixaban can be influenced by various environmental factors. For instance, the presence of strong inhibitors of CYP3A4 and P-gp can increase the blood levels of apixaban . Conversely, strong inducers of these enzymes can decrease its blood levels . Therefore, the efficacy and stability of apixaban can be affected by the presence of other drugs that interact with these enzymes .
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)10-16(20)18-13-7-8-14(15(11-13)22-3)19-9-5-4-6-17(19)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDQDLMLSKJNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)




![2-[[1-[2-(4-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2881072.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2881074.png)


![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2881079.png)
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2881080.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2881082.png)

![3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881084.png)